(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone
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Overview
Description
(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a thiophene ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone typically involves the reaction of 4-dimethylaminobenzaldehyde with 2-thiophen-3-yl-phenylmethanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like methanol at room temperature. The reaction mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: These compounds share the dimethylaminophenyl group and exhibit similar biological activities.
Isonicotinic acid derivatives: Compounds like isonicotinic acid [1-(4-dimethylaminophenyl)methylidene]hydrazide have structural similarities and are used in similar applications.
Uniqueness
(4-Dimethylaminophenyl)-(2-thiophen-3-yl-phenyl)-methanone is unique due to the presence of both the thiophene and phenyl rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
878555-17-0 |
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Molecular Formula |
C19H17NOS |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-thiophen-3-ylphenyl)methanone |
InChI |
InChI=1S/C19H17NOS/c1-20(2)16-9-7-14(8-10-16)19(21)18-6-4-3-5-17(18)15-11-12-22-13-15/h3-13H,1-2H3 |
InChI Key |
OOGOVNKNLUMDAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
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